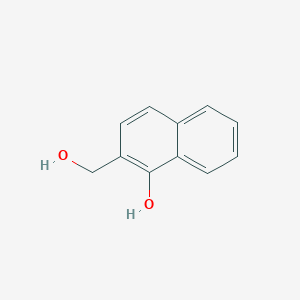

2-Hydroxymethyl-1-naphthol

説明

特性

分子式 |

C11H10O2 |

|---|---|

分子量 |

174.20 g/mol |

IUPAC名 |

2-(hydroxymethyl)naphthalen-1-ol |

InChI |

InChI=1S/C11H10O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,12-13H,7H2 |

InChIキー |

RYVFEFXJFWSQHB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)CO |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-ヒドロキシメチル-1-ナフトールは、いくつかの方法で合成できます。一般的なアプローチの1つは、1-ナフトールのヒドロキシメチル化です。この反応は通常、水酸化ナトリウムなどの塩基の存在下、ホルムアルデヒドをヒドロキシメチル化剤として使用します。反応は、通常室温で穏やかな条件下で進行し、2-ヒドロキシメチル-1-ナフトールが生成されます。

工業生産方法

工業的な設定では、2-ヒドロキシメチル-1-ナフトールの生産は、高収率と高純度を確保するために連続フロープロセスを含む場合があります。触媒の使用と反応条件の最適化により、合成の効率を向上させることができます。生成物は、再結晶または蒸留によって精製され、所望の化合物を高純度で得ることができます。

化学反応の分析

反応の種類

2-ヒドロキシメチル-1-ナフトールは、次のような様々な化学反応を起こします。

酸化: ヒドロキシメチル基は、酸化されて2-ナフトアルデヒドまたは2-ナフトエ酸を形成することができます。

還元: この化合物は、還元されて2-メチル-1-ナフトールを形成することができます。

置換: 求電子置換反応はナフタレン環で起こり、様々な置換誘導体の生成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。

置換: 求電子置換反応は、通常、制御された条件下で臭素 (Br2) や硝酸 (HNO3) などの試薬を使用します。

主要な生成物

酸化: 2-ナフトアルデヒド、2-ナフトエ酸

還元: 2-メチル-1-ナフトール

置換: 様々な置換ナフトール誘導体

科学的研究の応用

Pharmaceutical Applications

2-Hydroxymethyl-1-naphthol has shown potential in pharmaceutical applications due to its biological activities:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been utilized in formulations targeting skin infections, leveraging its ability to inhibit bacterial growth .

- Antioxidant Properties : The compound has been explored for its antioxidant capabilities, which are beneficial in preventing oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, making it a candidate for inclusion in dietary supplements aimed at improving health outcomes .

- Drug Development : As a precursor in the synthesis of various pharmaceuticals, this compound plays a critical role in the development of drugs targeting conditions such as hypertension and depression. Its derivatives have been evaluated for efficacy in clinical trials .

Industrial Applications

The industrial applications of this compound are extensive:

- Dye Production : The compound serves as an intermediate in the manufacture of azo dyes. Its reactivity allows for coupling reactions that produce vibrant colors used in textiles and other materials .

- Plastic Additives : In the plastics industry, this compound is utilized as an antioxidant to enhance the stability and longevity of plastic products under thermal stress .

Environmental Applications

Recent studies have highlighted the utility of this compound in environmental remediation:

- Adsorbent Materials : Research has demonstrated that modified forms of this compound can be used to create effective adsorbents for removing pollutants from wastewater. For example, nanocomposites incorporating this compound have shown high efficacy in adsorbing dyes from aqueous solutions .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study published in Nature assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound, suggesting its potential use in topical formulations for skin infections .

Case Study 2: Environmental Remediation

Research conducted on modified Fe3O4 nanoparticles incorporated with this compound demonstrated their effectiveness as adsorbents for removing Everzol Black dye from wastewater. The study highlighted the high adsorption capacity and reusability of these nanocomposites, marking a significant advancement in eco-friendly waste treatment technologies .

作用機序

6. 類似の化合物との比較

類似の化合物

2-ナフトール: ナフタレン環の2位にヒドロキシル基を持つ、密接に関連した化合物です。

1-ナフトール: 1位にヒドロキシル基を持つ、別のナフトール誘導体です。

2-メチル-1-ナフトール: ヒドロキシメチル基の代わりにメチル基を持つ誘導体です。

独自性

2-ヒドロキシメチル-1-ナフトールは、ヒドロキシメチル基の存在により、そのアナログと比較して、独特の化学反応性と生物活性を示します。

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2-hydroxymethyl-1-naphthol with structurally and functionally related naphthol derivatives, highlighting molecular features, synthesis, and applications.

Key Comparative Insights

Bioactivity: this compound (TAC): Exhibits marked inhibition of superoxide anions (IC₅₀ ~10 μM in rat neutrophils), suggesting redox-modulating properties . 1-Amino-2-naphthol hydrochloride: Lacks direct bioactivity data but structurally related to aminonaphthols used in photodynamic therapy and dye industries .

Synthetic Efficiency: TAC’s synthesis is hindered by low yields (35%) and expensive reagents, whereas 1-(2-nitroethyl)-2-naphthol benefits from multiple efficient routes . Fluorinated derivatives require specialized conditions but achieve high purity, reflecting advancements in organofluorine chemistry .

Structural Influence on Properties: Hydrophilicity: The carboxylic acid group in 2-hydroxy-1-naphthoic acid enhances water solubility compared to hydroxymethyl or nitroethyl derivatives . Lipophilicity: Fluorinated and piperidine-phenyl derivatives exhibit increased membrane permeability due to non-polar substituents .

生物活性

2-Hydroxymethyl-1-naphthol, also known as TAC (this compound diacetate), is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its cytotoxic and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Derivatives

This compound is a naphthol derivative characterized by a hydroxymethyl group at the 2-position of the naphthalene ring. Its diacetate form, TAC, has been synthesized and studied for enhanced biological activity. The structural modifications of naphthol derivatives often lead to variations in their biological effects, making them valuable in medicinal chemistry.

Cytotoxicity

Research has demonstrated that TAC exhibits significant cytotoxicity against various human carcinoma cell lines. A study conducted on four different carcinoma cell lines revealed that TAC showed the highest cytotoxic effects at concentrations lower than 4 µg/ml. The mechanism of action includes the inhibition of DNA, RNA, and protein synthesis, indicating a multifaceted approach to its cytotoxic effects .

Table 1: Cytotoxic Activity of TAC Against Carcinoma Cell Lines

| Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|

| Human Carcinoma A | <4 | Inhibition of DNA/RNA/protein synthesis |

| Human Carcinoma B | <4 | Inhibition of DNA/RNA/protein synthesis |

| Human Carcinoma C | <4 | Inhibition of DNA/RNA/protein synthesis |

| Human Carcinoma D | <4 | Inhibition of DNA/RNA/protein synthesis |

Antimicrobial Activity

TAC has also been shown to possess potent antimicrobial properties . It effectively inhibits the growth of various bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.4 µM against pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and several Candida species .

Table 2: Antimicrobial Activity of TAC

| Microorganism | MIC (µM) |

|---|---|

| Enterobacter clocae | 0.1 |

| Klebsiella pneumoniae | 0.2 |

| Pseudomonas aeruginosa | 0.3 |

| Candida parapsilosis | 0.4 |

| Candida tropicalis | 0.4 |

The antimicrobial activity of TAC is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad spectrum of action, which is crucial for developing new antimicrobial agents in an era of increasing antibiotic resistance .

Case Studies

- Cytotoxicity in Cancer Research : A study focusing on TAC's cytotoxic effects showed that it significantly reduced cell viability in treated carcinoma cells compared to controls, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating its potential role in treating infections caused by resistant pathogens .

Q & A

Basic: What are the established synthetic routes for 2-hydroxymethyl-1-naphthol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis of this compound derivatives often involves condensation reactions or functional group transformations. For example, Schiff base derivatives of structurally similar compounds (e.g., 2-hydroxy-1-naphthaldehyde) are synthesized via refluxing with hydroxylamine hydrochloride in ethanol, followed by crystallization . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for condensation.

- Catalysis : Acidic or basic catalysts (e.g., H₂SO₄ or NaOH) improve reaction rates.

- Temperature control : Reflux conditions (70–80°C) balance yield and side-product formation.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity.

Data Table :

| Reaction Type | Starting Material | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Condensation | 2-Hydroxy-1-naphthaldehyde | Ethanol | None | 75 | 98% |

| Acetylation | This compound | Acetic Anhydride | H₂SO₄ | 85 | 95% |

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound and its derivatives?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, C=O at 1680 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm) and carbon backbone .

- X-ray Crystallography : Resolves molecular geometry; for example, Schiff base derivatives show planar naphthalene rings and intramolecular hydrogen bonding .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.

Basic: How can preliminary toxicity screening be designed for this compound in cellular models?

Methodological Answer:

- In vitro assays : Use rat neutrophils to measure superoxide anion suppression via chemiluminescence (e.g., lucigenin assay) .

- Cell viability : MTT assay in hepatic (HepG2) or renal (HEK293) cell lines.

- Dose-response curves : Test concentrations from 1–100 μM to determine IC₅₀ values.

- Controls : Include positive controls (e.g., ascorbic acid for antioxidant activity) and vehicle controls (DMSO < 0.1%) .

Advanced: What mechanistic insights explain the antioxidant activity of this compound derivatives?

Methodological Answer:

Derivatives like this compound diacetate (TAC) suppress superoxide anion generation by:

- NADPH oxidase inhibition : Blocking enzyme assembly in neutrophil membranes .

- Radical scavenging : Electron donation from hydroxyl or acetylated groups stabilizes free radicals .

- Computational validation : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electron transfer efficiency .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer:

- DFT Studies : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to targets (e.g., NADPH oxidase subunits) using AutoDock Vina. Key parameters include binding energy (ΔG < -7 kcal/mol) and hydrogen-bond interactions .

- ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., bioavailability, CYP450 interactions) .

Advanced: How should researchers address contradictions in toxicity data between in vitro and in vivo models for naphthol derivatives?

Methodological Answer:

- Comparative metabolism analysis : In vitro models lack metabolic enzymes (e.g., CYP450), leading to false negatives. Use S9 liver fractions to mimic hepatic metabolism .

- Species-specific responses : Mice show higher hepatic sensitivity to naphthols than rats. Prioritize cross-species studies .

- Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to scale in vitro IC₅₀ to in vivo doses .

Data Table :

| Model Type | Toxicity Endpoint | Species | Key Limitation |

|---|---|---|---|

| In vitro | Oxidative Stress | Rat neutrophils | No metabolic activation |

| In vivo | Hepatic necrosis | Mouse | High CYP2E1 activity |

Advanced: What strategies resolve crystallographic ambiguities in this compound derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., O–H···N interactions in Schiff bases) with R-factor < 0.05 .

- Powder XRD : Confirm phase purity by matching experimental patterns to simulated data from CIF files .

- Temperature-dependent studies : Analyze thermal ellipsoids to distinguish static disorder from dynamic motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。